![molecular formula C12H25N3O B1442992 12-Azido-1-dodecanol CAS No. 57395-51-4](/img/structure/B1442992.png)
12-Azido-1-dodecanol
Overview
Description
12-Azido-1-dodecanol is an organic compound with the molecular formula C12H25N3O . It is an alcohol that bears an Azido group (-N3) at its tail end. The compound is usually produced from dodecanol, which is a fatty alcohol synthesized from palm kernel oil or coconut oil.
Synthesis Analysis
12-Azido-1-dodecanol is synthesized by the reaction of dodecanol with Sodium Azide (NaN3), typically in the presence of DMAP (4-dimethylaminopyridine) catalyst, which enhances the reaction dynamics . The reaction mixture is later stirred at room temperature then washed using water and dried using Sodium Sulfate (Na2SO4) .Molecular Structure Analysis
The molecular structure of 12-Azido-1-dodecanol is represented by the formula C12H25N3O . The structure includes a 12-carbon chain with an azido group attached at one end and a hydroxyl group at the other .Chemical Reactions Analysis
12-Azido-1-dodecanol is used in various applications such as bioconjugation, click chemistry, and surface modification . It is particularly useful in azide-based bioorthogonal click chemistry in glycobiology .Scientific Research Applications
Photomodification of Proteins
12-Azido-1-dodecanol and its derivatives have been used in the study of mitochondrial proteins. Azido derivatives of long-chain fatty acids, such as 12-(4-azido-2-nitrophenylamino)dodecanoic acid (N3-NpNH-Lau), have been utilized to explore the mechanism of the protonophoric function of long-chain fatty acids in mitochondrial membranes. These derivatives are found to interact specifically with mitochondrial ADP/ATP carriers, influencing mitochondrial energetics and oxidative phosphorylation efficiency (Schönfeld et al., 1996).
Plant Mitochondria Research
12-Azido-1-dodecanol derivatives have been used in researching transport properties of plant mitochondria. These compounds, including 12-(4-azido-2-nitrophenylamino)dodecanoic acid, have aided in identifying and understanding the role of plant mitochondrial uncoupling protein (PUMP). This research contributes to our knowledge of regulated uncoupling and thermogenesis during fruit and seed development in plants (Ježek et al., 1996).
Nanotechnology and Materials Science
In materials science, azido fatty acids like 12-Azido-1-dodecanol are instrumental in synthesizing novel structures, such as dodecanuclear manganese clusters. These clusters, constructed from manganese triangles and bridging azido ligands, are significant in the study of single-molecule magnets, offering insights into magnetic properties and potential applications in data storage technologies (Liu et al., 2011).
Synthesis of Fullerene Derivatives
Reactions of 12-Azido-1-dodecanol with [60]fullerene have led to the creation of novel nitrogen-bridged fullerene ester derivatives. These reactions help in understanding the chemical properties of fullerenes and their potential applications in materials science and nanotechnology (Jie et al., 2001).
Biomedical Applications
12-Azido-1-dodecanol is used in photoaffinity labeling, a technique for studying interactions between proteins and ligands. This application is crucial in understanding the binding sites and interactions of various proteins, which has implications in drug discovery and biochemistry (Rajasekharan et al., 1993).
Safety and Hazards
properties
IUPAC Name |
12-azidododecan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c13-15-14-11-9-7-5-3-1-2-4-6-8-10-12-16/h16H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIPTPJYKXUCKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12-Azido-1-dodecanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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